molecular formula C7H12O3 B1610620 ethyl 2-ethoxy acrylate CAS No. 22121-86-4

ethyl 2-ethoxy acrylate

Cat. No.: B1610620
CAS No.: 22121-86-4
M. Wt: 144.17 g/mol
InChI Key: WXMSGMOIAQWILS-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy acrylate is an organic compound with the molecular formula C7H12O3. It is an ester derived from acrylic acid and ethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is a colorless liquid with a characteristic odor and is used as a monomer in the production of polymers and copolymers.

Preparation Methods

Ethyl 2-ethoxy acrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the reaction of ethylene glycol monoethyl ether with acrylic acid, which also requires an acid catalyst and similar reaction conditions .

Chemical Reactions Analysis

Ethyl 2-ethoxy acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of radical initiators to form poly(this compound).

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ethanol.

    Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols to form corresponding adducts.

Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis .

Scientific Research Applications

Ethyl 2-ethoxy acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are related to its reactivity with radical initiators and its ability to form cross-linked networks .

Comparison with Similar Compounds

Ethyl 2-ethoxy acrylate can be compared with other similar compounds such as:

This compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 2-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMSGMOIAQWILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504877
Record name Ethyl 2-ethoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22121-86-4
Record name Ethyl 2-ethoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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